Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Overview
Description
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the butanoate chain. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile. This step introduces the iodine atom into the butanoate chain.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The free amino acid derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-4-iodobutanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and imaging.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-fluorobutanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559783 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101650-14-0 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.